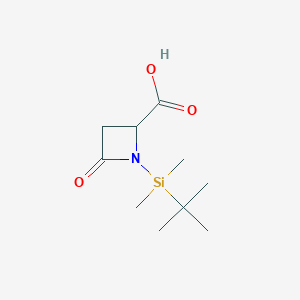
1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is a compound that features a tert-butyldimethylsilyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C . The protection of hydroxyl groups is crucial for subsequent reactions and ensures the stability of the compound under various conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl compounds in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and interactions with drug targets.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid involves the protection of hydroxyl groups through the formation of silyl ethers. This protection is achieved by the nucleophilic attack of the hydroxyl group on the silicon atom of TBDMS-Cl, resulting in the formation of a stable silyl ether . The stability of the silyl ether is due to the strong Si-O bond and the steric hindrance provided by the tert-butyl and dimethyl groups .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ether (TMS): Less hydrolytically stable compared to TBDMS.
Tert-butyldiphenylsilyl ether (TBDPS): More hydrolytically stable than TBDMS.
Triisopropylsilyl ether (TIPS): Offers higher resistance to hydrolysis but is more challenging to introduce.
Uniqueness
1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is unique due to its balance of stability and ease of introduction. The tert-butyldimethylsilyl group provides significant steric hindrance, making the silyl ether highly stable under various conditions, while still being relatively easy to introduce compared to bulkier silyl groups .
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEWITJXZYCDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

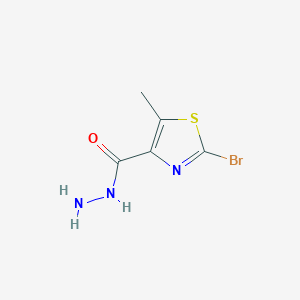
![6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11876338.png)

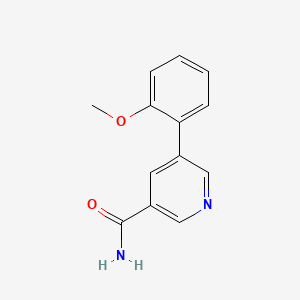

![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)

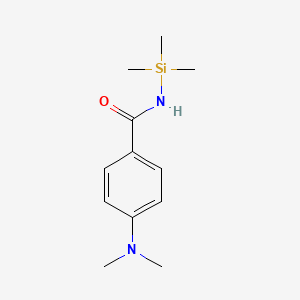
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile](/img/structure/B11876379.png)

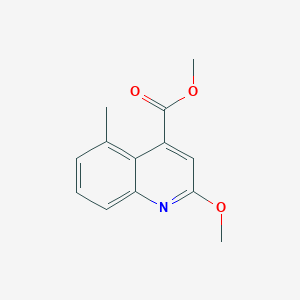
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B11876399.png)
